molecular formula C7H15NO B12937224 2,5-Dimethylpiperidin-4-ol CAS No. 39251-56-4

2,5-Dimethylpiperidin-4-ol

Cat. No.: B12937224
CAS No.: 39251-56-4
M. Wt: 129.20 g/mol
InChI Key: JDAPNCWTYAIVCT-UHFFFAOYSA-N
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Description

2,5-Dimethylpiperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its structural features, which include two methyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpiperidin-4-one with reducing agents to introduce the hydroxyl group at the 4 position . The reaction conditions often involve the use of hydrogenation catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors. The choice of catalysts, such as palladium or platinum, and the optimization of reaction parameters, including temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,5-Dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and nitrogen atom play crucial roles in forming hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylpiperidin-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

39251-56-4

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,5-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-5-4-8-6(2)3-7(5)9/h5-9H,3-4H2,1-2H3

InChI Key

JDAPNCWTYAIVCT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1)C)O

solubility

>19.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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